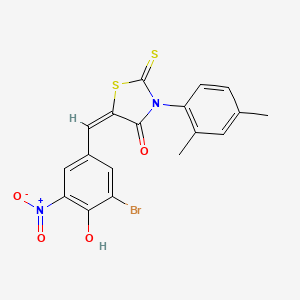![molecular formula C18H16FNO B5163631 2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5163631.png)
2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom and a methoxy group attached to a naphthalene ring, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity .
化学反応の分析
Types of Reactions
2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target .
類似化合物との比較
Similar Compounds
4-fluoro-N-[(6-methoxynaphthalen-2-yl)methyl]aniline: Similar structure but with different positions of the methoxy and fluorine groups.
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide: Contains a piperazine ring and benzamide moiety, offering different biological activities.
Uniqueness
2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of both fluorine and methoxy groups can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
2-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-21-18-11-10-13(14-6-2-3-7-15(14)18)12-20-17-9-5-4-8-16(17)19/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAQRTLIJGJMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)

![N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5163576.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B5163584.png)

![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)
![2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-propan-2-ylacetamide](/img/structure/B5163601.png)
![4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride](/img/structure/B5163608.png)
![N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-N-(4-methylphenyl)-4-nitrobenzamide](/img/structure/B5163611.png)

![N-ethyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B5163636.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-phenylsulfanylethyl)benzamide](/img/structure/B5163642.png)
